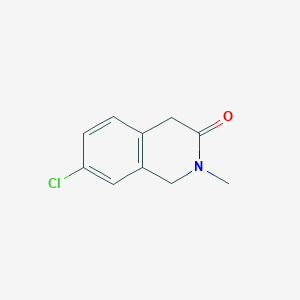

7-Chloro-2-methyl-1,2-dihydroisoquinolin-3(4H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-2-methyl-1,4-dihydroisoquinolin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c1-12-6-8-4-9(11)3-2-7(8)5-10(12)13/h2-4H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTIMLLANWJTSKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(CC1=O)C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 7 Chloro 2 Methyl 1,2 Dihydroisoquinolin 3 4h One

Classical Approaches to Isoquinolinone Synthesis Applied to the Compound

Classical methods for the synthesis of isoquinolinones, such as the Bischler-Napieralski and Pictet-Spengler reactions, have long been employed for the construction of the core isoquinoline (B145761) ring system. These methods can be adapted for the synthesis of 7-Chloro-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, typically involving the cyclization of a suitably substituted acyclic precursor.

Multi-Step Synthesis Strategies

The synthesis of this compound via classical routes is inherently a multi-step process. A common strategy involves the preparation of a substituted phenylethylamine, followed by acylation and subsequent cyclization.

A plausible multi-step synthesis for the target compound would begin with a substituted phenylacetic acid or its derivative. For instance, (3-chlorophenyl)acetic acid can be converted to the corresponding acid chloride, which is then reacted with methylamine (B109427) to form the N-methyl-2-(3-chlorophenyl)acetamide intermediate. This amide is the key precursor for the subsequent cyclization step. An alternative approach could involve the reaction of 3-chlorobenzyl cyanide with a suitable methylating agent, followed by reduction and acylation.

The general sequence can be summarized as:

Precursor Synthesis: Formation of an N-acylated phenylethylamine.

Cyclization: Intramolecular cyclization to form the dihydroisoquinoline ring.

Oxidation/Reduction (if necessary): Adjustment of the oxidation state of the heterocyclic ring to yield the desired isoquinolinone.

Microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions have been shown to be effective in producing libraries of substituted isoquinolines, which can then be converted to the desired isoquinolinones. organic-chemistry.org

Key Intermediates and Precursors in Synthetic Routes

The successful synthesis of this compound is highly dependent on the strategic selection and preparation of key intermediates. The primary precursor for classical cyclization reactions is a β-arylethylamide.

For the target molecule, the essential precursor is N-methyl-2-(3-chlorophenyl)acetamide . This intermediate contains all the necessary atoms for the final heterocyclic ring system. The synthesis of this precursor can be achieved through standard amidation reactions, for example, by reacting (3-chlorophenyl)acetyl chloride with methylamine.

Another important class of intermediates are substituted phenylethylamines . In this case, 2-(3-chlorophenyl)ethanamine would be a key starting material, which can then be N-methylated and acylated to form the cyclization precursor. The synthesis of such phenylethylamines can be accomplished through various routes, including the reduction of corresponding nitriles or amides.

| Intermediate | Role in Synthesis | Potential Synthetic Route |

| (3-chlorophenyl)acetic acid | Starting material | Commercially available |

| N-methyl-2-(3-chlorophenyl)acetamide | Direct precursor for cyclization | Amidation of (3-chlorophenyl)acetic acid with methylamine |

| 2-(3-chlorophenyl)ethanamine | Precursor to the N-methyl amide | Reduction of (3-chlorophenyl)acetonitrile |

The Castagnoli-Cushman reaction provides a pathway to synthesize 3,4-dihydroisoquinolin-1(2H)-one derivatives, highlighting another potential route where different precursors could be employed. nih.govrsc.org

Modern and Catalyst-Mediated Synthetic Routes

In recent years, modern synthetic methodologies, particularly those employing transition metal catalysts and organocatalysts, have emerged as powerful tools for the construction of heterocyclic compounds, including isoquinolinones. These methods often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches.

Transition Metal-Catalyzed Cyclization Reactions

Transition metals, especially palladium, rhodium, and cobalt, have been extensively used to catalyze the synthesis of isoquinolinones through C-H activation and annulation reactions. rsc.org These reactions typically involve the coupling of a substituted benzamide (B126) with an alkyne or alkene.

For the synthesis of a 7-chloro substituted isoquinolinone, a potential route would involve the palladium-catalyzed C-H activation of a 3-chlorobenzamide (B146230) derivative, followed by annulation with a suitable two-carbon component. For instance, the reaction of N-methoxy-3-chlorobenzamide with an allenoic acid ester in the presence of a palladium catalyst can lead to the formation of a 3,4-substituted hydroisoquinolone. mdpi.com

Similarly, rhodium(III)-catalyzed C-H activation/annulation reactions of benzamides with vinyl acetate (B1210297) (as an acetylene (B1199291) equivalent) have been reported for the synthesis of 3,4-unsubstituted isoquinolones. organic-chemistry.orgorganic-chemistry.org Cobalt-catalyzed C-H activation of N-chlorobenzamides with alkenes can also yield dihydroisoquinolones. organic-chemistry.org

| Catalyst | Coupling Partner | General Outcome |

| Palladium(II) | Alkenes, Alkynes, Allenes | C-H activation/annulation to form isoquinolinones mdpi.comnih.govrsc.orgresearchgate.netacs.org |

| Rhodium(III) | Alkenes, Alkynes | [4+2] cycloaddition via C-H activation to yield dihydroisoquinolones organic-chemistry.org |

| Cobalt(III) | Alkenes, 1,3-Dienes | Regio- and chemoselective C-H annulation to provide dihydroisoquinolinones organic-chemistry.org |

Organocatalytic Approaches

Organocatalysis has emerged as a valuable strategy for the asymmetric synthesis of various heterocyclic compounds. While specific organocatalytic routes to this compound are not extensively documented, general methodologies for the synthesis of dihydroisoquinolinones can be envisioned.

One reported organocatalytic approach involves the asymmetric synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones via an aza-Henry–hemiaminalization–oxidation sequence. nih.gov This method utilizes a quinine-based squaramide organocatalyst and starts from 2-(nitromethyl)benzaldehydes and N-protected aldimines. While this particular route leads to a different substitution pattern, it demonstrates the potential of organocatalysis in constructing the dihydroisoquinolinone core with high stereocontrol.

The Pictet-Spengler reaction, a classical method, has also been successfully adapted into a highly enantioselective organocatalytic process for the synthesis of axially chiral tetrahydroisoquinolines using chiral phosphoric acids. acs.org Subsequent oxidation could potentially lead to the corresponding isoquinolinones.

The application of organocatalysis to the synthesis of the specific target compound would likely involve the development of a novel catalytic system tailored for the cyclization of a precursor like N-methyl-2-(3-chlorophenyl)acetamide or a related substrate.

Green Chemistry Principles in Synthesis

Modern synthetic chemistry places increasing emphasis on the development of environmentally benign processes. The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances, are being applied to the synthesis of heterocyclic compounds like this compound.

One prominent green chemistry approach is the use of alternative energy sources to drive reactions. For instance, the synthesis of related 7-chloroquinoline (B30040) derivatives has been successfully achieved using ultrasound irradiation. researchgate.net This technique, known as sonochemistry, can significantly accelerate reaction rates, improve yields, and often allows for milder reaction conditions compared to conventional heating. researchgate.net The application of ultrasound in the cyclization steps leading to the isoquinolinone core could reduce reaction times and energy usage. researchgate.net Furthermore, such methods often align with the goals of "green and sustainable chemistry" by enhancing efficiency. researchgate.net The choice of solvent is another critical aspect. Utilizing greener solvents such as water, ethanol, or performing reactions under solvent-free conditions where possible, can drastically reduce the environmental impact of the synthesis.

Functionalization and Derivatization Strategies

The structure of this compound features several reactive sites, making it a versatile platform for generating a library of derivatives. Key strategies involve reactions at the aromatic ring, substitution of the chlorine atom, and modifications related to the nitrogen atom.

Electrophilic Aromatic Substitution Reactions on the Isoquinolinone Core

The benzene (B151609) ring of the isoquinolinone core is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups. The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the chloro group, the fused lactam ring, and the carbonyl group. The chlorine atom is an ortho-, para-directing deactivator, while the amide group within the heterocyclic ring is an activating, ortho-, para-director. The carbonyl group's deactivating effect also influences the electron density of the aromatic ring. The interplay of these electronic effects determines the position of substitution (C-5, C-6, or C-8) for electrophiles such as nitronium ions (in nitration) or sulfonyl groups (in sulfonation).

Nucleophilic Substitutions at the Chloro Position

The chlorine atom at the C-7 position is activated towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction for derivatizing this compound. This reactivity allows for the displacement of the chloride ion by a wide range of nucleophiles. Studies on analogous 4-chloroquinolines and 7-chloroquinolones have demonstrated successful substitutions with oxygen, nitrogen, and sulfur nucleophiles. researchgate.netmdpi.com This transformation is pivotal for introducing molecular diversity and modulating the physicochemical properties of the scaffold. For example, reactions with various amines (anilines, aliphatic amines) lead to the corresponding 7-amino derivatives, which are themselves valuable precursors for further synthesis. mdpi.combeilstein-journals.org

| Nucleophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Morpholine | K₂CO₃, DMF, 120 °C | 4-Morpholinoquinolinyl derivative | mdpi.com |

| Alkanethiols | Sodium ethoxide | 4-Alkylthioquinolinone | mdpi.com |

| Hydrazine | - | 4-Hydrazinoquinolin-2(1H)-one | mdpi.com |

| Substituted Anilines | Microwave, THF/H₂O | 4-Anilinoquinazoline | beilstein-journals.org |

| Thiosemicarbazide | Ethanol, Ultrasound | Hydrazinecarbothioamide derivative | researchgate.net |

N-Alkylation and N-Acylation Reactions

The title compound, 7-Chloro-2-methyl -1,2-dihydroisoquinolin-3(4H)-one, already possesses a methyl group on the nitrogen atom of the lactam ring. Therefore, it cannot undergo further N-alkylation or N-acylation at this position. However, its precursor, 7-chloro-1,2-dihydroisoquinolin-3(4H)-one, which has an N-H bond, can be readily functionalized. Alkylation of this N-H bond, typically under basic conditions using reagents like methyl iodide or benzyl (B1604629) bromide, proceeds via a standard SN2 mechanism to install various substituents at the N-2 position. mdpi.com This reaction is fundamental for creating the N-methylated title compound and other N-substituted analogues. Investigations into the alkylation of similar heterocyclic systems, such as 1,5-benzodiazepine-2,4-diones, have shown that the nitrogen atoms of the heterocyclic ring are the primary reactive sites. researchgate.net

Ring-Opening and Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has emerged as a powerful tool in organic synthesis for the construction of cyclic and macrocyclic structures, including nitrogen heterocycles. wikipedia.orgdrughunter.com While direct RCM on the existing isoquinolinone core is not a primary strategy, it is highly valuable for its de novo synthesis. A plausible RCM approach would involve an appropriately substituted N-acyl-N-allyl-2-vinylbenzylamine. The intramolecular metathesis between the two terminal alkene functionalities, catalyzed by a ruthenium complex like a Grubbs' or Hoveyda-Grubbs catalyst, would form the dihydroisoquinolinone ring and release ethylene (B1197577) as the sole byproduct, showcasing high atom economy. wikipedia.orgorganic-chemistry.org This strategy has been successfully applied to synthesize tetrahydroisoquinolines from related precursors. researchgate.net The choice of catalyst is crucial and can influence the efficiency and stereoselectivity of the ring closure. drughunter.comorganic-chemistry.org

| Catalyst | Common Name | General Application |

|---|---|---|

| Grubbs' First Generation Catalyst | Grubbs I | General purpose for less sterically hindered olefins. |

| Grubbs' Second Generation Catalyst | Grubbs II | Higher activity, suitable for more sterically demanding and electron-deficient olefins. |

| Hoveyda-Grubbs' Second Generation Catalyst | Hoveyda-Grubbs II | Enhanced stability and catalyst recovery, often used in industrial applications. |

| Zhan Catalyst-1B | Zhan 1B | Used in the synthesis of complex macrocycles, offering specific selectivity. drughunter.com |

Reaction Mechanisms in the Formation and Transformation of the Compound

Understanding the mechanisms underlying the formation and subsequent reactions of this compound is essential for optimizing reaction conditions and predicting outcomes.

A plausible synthetic route to the isoquinolin-3-one core involves the intramolecular cyclization of an N-acyl derivative of a substituted phenylethylamine, such as N-(4-chlorophenylethyl)-N-methylacetamide. Under Friedel-Crafts conditions, using a Lewis acid or a strong protic acid, the acyl group can cyclize onto the aromatic ring to form the six-membered heterocyclic ring.

The key transformations of the compound proceed through well-established mechanistic pathways:

Nucleophilic Aromatic Substitution (SNAr): The substitution of the C-7 chlorine atom proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. mdpi.com The aromaticity of the ring is temporarily broken in this step. In the second step, the chloride ion is expelled as a leaving group, and the aromaticity of the ring is restored. The presence of the electron-withdrawing carbonyl group in the fused ring helps to stabilize the negative charge of the Meisenheimer intermediate, thus facilitating the reaction.

Electrophilic Aromatic Substitution (EAS): This reaction follows the classical two-step mechanism. First, an electrophile attacks the π-system of the benzene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the second step, a proton is removed from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. The regioselectivity is governed by the ability of the existing substituents to stabilize the positive charge in the arenium ion.

Ring-Closing Metathesis (RCM): The widely accepted Chauvin mechanism describes the process of olefin metathesis. wikipedia.org The reaction is initiated by the coordination of the ruthenium alkylidene catalyst to one of the alkene moieties of the diene precursor. This is followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. wikipedia.orgorganic-chemistry.org This intermediate then undergoes a retro-[2+2] cycloaddition to release a new alkene and a new metal alkylidene. This process continues intramolecularly until the cyclic product is formed and the catalyst is regenerated, with ethylene being expelled. wikipedia.org

Detailed Mechanistic Pathways of Cyclization

The pivotal step in the synthesis of this compound is the intramolecular Friedel-Crafts cyclization of the precursor, N-(4-chlorobenzyl)-N-methyl-2-chloroacetamide. This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), and proceeds through a well-established electrophilic aromatic substitution mechanism.

The reaction is initiated by the activation of the chloroacetyl group by the Lewis acid. The aluminum chloride coordinates to the chlorine atom of the chloroacetyl moiety, rendering the carbonyl carbon significantly more electrophilic. This is followed by the departure of the chloride, facilitated by the Lewis acid, to generate a highly reactive acylium ion intermediate.

The subsequent and rate-determining step involves the intramolecular attack of the electron-rich aromatic ring onto the acylium ion. The directing effects of the substituents on the benzene ring play a crucial role in determining the regioselectivity of this cyclization. The chlorine atom at the para-position is a deactivating but ortho-, para-directing group due to the interplay of its inductive electron-withdrawing and resonance electron-donating effects. The N-methylacetamido group is also an ortho-, para-director. In this specific precursor, the cyclization is directed to the ortho position relative to the chlorine atom, leading to the formation of the desired 6-membered ring of the isoquinolinone system.

This electrophilic attack results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The final step of the mechanism involves the deprotonation of the arenium ion by a weak base, typically the AlCl₄⁻ species formed during the initial activation step. This restores the aromaticity of the ring and yields the final product, this compound, along with the regeneration of the Lewis acid catalyst and the formation of hydrogen chloride.

Elucidation of Side Reactions and Byproducts

One of the primary side reactions is the formation of isomeric products. Although the cyclization is electronically directed to the position ortho to the chlorine atom, a small amount of the alternative regioisomer, 5-chloro-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, may be formed. The extent of this side reaction is dependent on the reaction temperature and the nature of the Lewis acid catalyst.

Another potential side reaction involves intermolecular acylation, where the acylium ion of one molecule reacts with the aromatic ring of another molecule. This can lead to the formation of polymeric byproducts, which are often difficult to remove from the reaction mixture. This intermolecular reaction is generally favored at higher concentrations of the starting material.

Furthermore, under harsh reaction conditions, such as elevated temperatures and prolonged reaction times, dealkylation of the N-methyl group or even cleavage of the benzyl group can occur. Additionally, the starting material or the product may undergo degradation or charring in the presence of a strong Lewis acid, especially if residual moisture is present in the reaction setup.

Careful control of reaction parameters such as temperature, reaction time, and the stoichiometry of the Lewis acid is essential to minimize the formation of these byproducts and maximize the yield of this compound.

Scale-Up and Process Chemistry Considerations for Research Applications

The transition of a synthetic route from a laboratory scale to a larger, process scale for research applications presents a unique set of challenges and considerations. For the synthesis of this compound via intramolecular Friedel-Crafts acylation, several key factors must be addressed to ensure a safe, efficient, and reproducible process.

Reagent Selection and Stoichiometry: On a larger scale, the choice and handling of the Lewis acid catalyst, typically aluminum chloride, become critical. Anhydrous conditions are paramount, as moisture can deactivate the catalyst and lead to side reactions. The stoichiometry of the Lewis acid needs to be carefully optimized; while a stoichiometric amount is theoretically required, in practice, a slight excess is often used to drive the reaction to completion. However, excessive amounts can lead to increased byproduct formation and complicate the workup procedure.

Solvent Selection and Reaction Concentration: The choice of solvent is crucial for managing reaction temperature, solubility of reactants and intermediates, and facilitating product isolation. Common solvents for Friedel-Crafts reactions include chlorinated hydrocarbons like dichloromethane (B109758) and dichloroethane, or nitroalkanes such as nitromethane. The reaction concentration must be carefully controlled to minimize intermolecular side reactions that can lead to the formation of polymeric byproducts.

Thermal Management: Intramolecular Friedel-Crafts acylations are often exothermic. Effective heat management is essential on a larger scale to prevent runaway reactions and ensure consistent product quality. The reaction is typically performed at low temperatures initially and then allowed to warm to room temperature or gently heated to ensure complete conversion. The use of jacketed reactors with precise temperature control is standard practice in a process chemistry setting.

Work-up and Product Isolation: The work-up procedure for a Friedel-Crafts reaction involves quenching the reaction mixture, typically with ice or dilute acid, to decompose the Lewis acid-product complex. This step is also highly exothermic and requires careful control. On a larger scale, the extraction and purification methods need to be robust and scalable. Crystallization is often the preferred method for purification as it is more amenable to large-scale production than chromatography.

Process Safety: A thorough hazard evaluation is necessary before scaling up the synthesis. The use of corrosive and moisture-sensitive reagents like aluminum chloride and the evolution of hydrogen chloride gas during the reaction and work-up require appropriate safety precautions, including the use of personal protective equipment and a well-ventilated reaction setup.

Spectroscopic and Structural Characterization in Research

Advanced NMR Spectroscopy for Structural Elucidation

No published studies containing 1D or 2D NMR data (such as COSY, HSQC, HMBC, or NOESY) for 7-Chloro-2-methyl-1,2-dihydroisoquinolin-3(4H)-one were found.

1D and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Information not available.

Solid-State NMR Applications

Information not available.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

No specific High-Resolution Mass Spectrometry (HRMS) or Tandem Mass Spectrometry (MS/MS) data detailing the molecular confirmation and fragmentation patterns of this compound is available in the searched scientific literature.

High-Resolution Mass Spectrometry (HRMS)

Information not available.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Information not available.

X-ray Crystallography for Absolute Stereochemistry and Conformation

No crystallographic data or reports on the single-crystal X-ray analysis of this compound could be retrieved. Consequently, details on its absolute stereochemistry and solid-state conformation are not publicly documented.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

FT-IR and FT-Raman spectra are routinely used to confirm the presence of key functional groups. For instance, in derivatives of quinoline (B57606), the characteristic vibrational frequencies for C=O, C-Cl, and N-H bonds can be identified and compared with theoretical calculations. iosrjournals.orgnih.gov Theoretical studies using Density Functional Theory (DFT) are often employed to complement experimental vibrational spectra, aiding in the assignment of complex vibrational modes. iosrjournals.orgnih.govmdpi.com For this compound, one would expect to observe characteristic peaks for the amide C=O stretch, the C-Cl stretch, and various vibrations associated with the aromatic and dihydroisoquinoline core.

An illustrative table of expected vibrational frequencies for a related compound, 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, is shown below.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (DFT) (cm⁻¹) |

| O-H stretch | 3425 | - | 3430 |

| C-H stretch (aromatic) | 3080 | 3085 | 3082 |

| C=O stretch | 1680 | 1675 | 1685 |

| C=C stretch (aromatic) | 1610, 1580 | 1612, 1582 | 1608, 1578 |

| C-Cl stretch | 750 | 748 | 755 |

Data is illustrative and based on related quinoline structures. iosrjournals.org

Chiroptical Methods for Stereochemical Assignment (if chiral centers are introduced)

Chiroptical methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for determining the absolute configuration of chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral sample.

The parent compound, this compound, is achiral and therefore would not exhibit a chiroptical response. However, if a chiral center were to be introduced into the molecule, for example, through substitution at the C1 or C4 position of the dihydroisoquinoline ring, chiroptical methods would become critical for assigning the stereochemistry of the resulting enantiomers. The absolute and relative stereochemistry of substituted tetrahydroisoquinoline compounds has been confirmed using techniques like X-ray diffraction of crystalline derivatives. acs.org For chiral analogs, experimental CD spectra could be compared with theoretically predicted spectra to determine the absolute configuration.

Computational and Theoretical Investigations of 7 Chloro 2 Methyl 1,2 Dihydroisoquinolin 3 4h One

Quantum Chemical Studies and Electronic Structure Analysis

This section would normally present data derived from quantum mechanical calculations, providing deep insights into the molecule's fundamental properties.

Density Functional Theory (DFT) Calculations on Molecular Geometry

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In this subsection, optimized geometric parameters such as bond lengths, bond angles, and dihedral angles of the title compound would be presented. This data is crucial for understanding the molecule's three-dimensional shape and steric properties. Without published research, a data table for these parameters cannot be generated.

Molecular Orbital Analysis and Frontier Orbitals

This analysis focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. The energy gap between the HOMO and LUMO, in particular, helps in understanding the molecule's behavior in chemical reactions. A detailed analysis would include the energetic values and the spatial distribution of these orbitals.

Charge Distribution and Electrostatic Potential Maps

This subsection would illustrate how charge is distributed across the molecule, identifying electron-rich and electron-poor regions. An electrostatic potential (ESP) map provides a visual representation of this charge distribution, which is invaluable for predicting how the molecule will interact with other molecules and its potential sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. This section would explore the dynamic behavior of 7-Chloro-2-methyl-1,2-dihydroisoquinolin-3(4H)-one.

Solvation Effects on Compound Conformation

The conformation of a molecule can be significantly influenced by its solvent environment. This part of the analysis would investigate how the presence of different solvents affects the three-dimensional structure of the compound, which is critical for understanding its behavior in solution.

Conformational Landscapes in Solution

Molecules are often flexible and can exist in various conformations. This subsection would describe the different stable or low-energy conformations that this compound can adopt in solution and the energetic barriers between them. This provides a comprehensive picture of the molecule's flexibility and preferred shapes.

Ligand-Based Drug Design Approaches (Excluding Human Trial Data)

Ligand-based drug design methodologies rely on the knowledge of molecules that bind to a biological target to infer the necessary structural features for activity. These approaches are particularly valuable when the three-dimensional structure of the target is unknown.

Pharmacophore Modeling for Molecular Target Interaction Hypothesis

Pharmacophore modeling is a cornerstone of ligand-based design, aiming to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. mdpi.com These models serve as 3D queries for screening large compound libraries to find novel, structurally diverse molecules with the potential for similar biological activity. mdpi.comnih.gov

For the broader class of isoquinolin-1-one derivatives, pharmacophore models have been successfully generated to understand their interaction with targets like tumor necrosis factor α (TNF-α). cnpereading.com In one such study, a five-point pharmacophore model, designated AAHRR, was developed. This model identified key features crucial for inhibitory activity. cnpereading.com The orientation of this pharmacophore hypothesis was found to correspond closely with the binding mode of active ligands in the target's active site. cnpereading.com

Table 1: Example of a Pharmacophore Model for Isoquinolin-1-one Derivatives

| Feature ID | Feature Type | Description |

|---|---|---|

| A1 | Hydrogen Bond Acceptor (A) | Essential for interaction with a hydrogen bond donor on the receptor. |

| A2 | Hydrogen Bond Acceptor (A) | A second key hydrogen bond acceptor site. |

| H1 | Hydrophobic (H) | A region that favors non-polar interactions. |

| R1 | Aromatic Ring (R) | Indicates a requirement for an aromatic system, likely for π-π stacking. |

| R2 | Aromatic Ring (R) | A second aromatic ring feature, defining spatial and electronic properties. |

This table is based on a representative pharmacophore model (AAHRR) developed for isoquinolin-1-one and quinazolin-4-one type inhibitors of TNF-α. cnpereading.com

This model provides a hypothesis for how this compound might interact with a target, suggesting the importance of its carbonyl group as a hydrogen bond acceptor and the chloro-substituted benzene (B151609) ring for aromatic and hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on in vitro or theoretical activity)

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgijpsr.com These models are instrumental in predicting the activity of newly designed molecules and in understanding which physicochemical properties are most influential for a desired biological effect. jocpr.com

Studies on derivatives of the closely related 3,4-dihydroisoquinolin-1(2H)-one scaffold have utilized 3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), to investigate their antioomycete activity against the phytopathogen Pythium recalcitrans. rsc.org These models revealed the structural requirements for activity, highlighting the importance of steric and electronic properties of substituents on the isoquinolinone core. rsc.org Such QSAR studies on related scaffolds provide valuable insights into how modifications to the this compound structure could modulate its theoretical activity. nih.gov

Table 2: Statistical Validation of a 3D-QSAR Model for Isoquinolinone Analogs

| Parameter | CoMFA Model | CoMSIA Model | Description |

|---|---|---|---|

| q² | 0.612 | 0.589 | Cross-validated correlation coefficient, indicative of predictive ability. |

| r² | 0.981 | 0.976 | Non-cross-validated correlation coefficient, indicates goodness of fit. |

| F value | 125.4 | 101.7 | Fisher test value, indicates statistical significance of the model. |

| Standard Error of Estimate (SEE) | 0.089 | 0.098 | A measure of the model's accuracy in fitting the data. |

Data is representative of 3D-QSAR models developed for 3,4-dihydroisoquinolin-1(2H)-one derivatives. rsc.org

Structure-Based Drug Design Methodologies (Excluding Human Trial Data)

When the 3D structure of a biological target is available, structure-based drug design allows for the rational design of ligands that can fit and interact with the binding site.

Molecular Docking Simulations with Identified Molecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, forming a stable complex. nih.gov It is widely used to screen virtual libraries and to understand the molecular basis of ligand-target interaction.

While specific docking studies for this compound are not detailed in the literature, numerous studies have been performed on related 7-chloroquinoline (B30040) and quinolinone derivatives against various targets. nih.govresearchgate.netnih.gov For instance, novel thiazoloquinolinone derivatives were docked into the ATP-binding site of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov These simulations identified key amino acid residues, such as Lys868 and Asp1046, that form hydrogen bonds and other interactions with the ligands. nih.gov Similarly, docking studies of 7-chloroquinoline derivatives against bacterial targets like S. aureus Murb protein have helped to elucidate their binding modes and correlate computational predictions with experimental antibacterial activity. nih.gov

Table 3: Representative Molecular Docking Results for Quinolinone Derivatives against VEGFR-2

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| 5a | -5.89 | Asp1046, Cys1045, Glu885 |

| 5e | -6.63 | Lys868, Leu889, His1026 |

| 5h | -6.12 | Asp1046, Cys919, Val899 |

| 5l | -5.97 | Lys868, Cys1045, Ile1044 |

Data is illustrative of docking studies performed on thiazoloquinolinone derivatives with the VEGFR-2 protein. A more negative score indicates a stronger predicted binding affinity. nih.gov

Binding Free Energy Calculations and Interaction Hotspots

Following molecular docking, binding free energy calculations are often employed to provide a more accurate estimation of the binding affinity between a ligand and its target. springernature.com Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) rescore docking poses by considering factors like solvation effects. mdpi.commdpi.com

These calculations can be more effective than simple docking scores at discriminating between active and inactive compounds. mdpi.com For example, in a study of Spindlin1 inhibitors, MM-GBSA calculations successfully distinguished active from inactive derivatives where docking scores alone were insufficient. mdpi.com These analyses also help identify "interaction hotspots"—specific residues within the binding site that contribute most significantly to the binding energy. Identifying these hotspots is critical for optimizing lead compounds, as modifications that enhance interactions with these key residues can lead to significant improvements in potency. mdpi.com

De Novo Design Incorporating the Isoquinolinone Scaffold

De novo drug design involves the computational creation of novel molecular structures with desired properties, often by assembling fragments or growing a molecule within the constraints of a receptor's binding site. mdpi.com The isoquinolinone and related tetrahydroisoquinoline (THIQ) frameworks are considered "privileged scaffolds" in medicinal chemistry due to their ability to serve as a basis for designing ligands for multiple targets. nih.govtandfonline.com

Computational strategies for de novo design can involve fragment-based approaches. One such method, "merging by design," has been applied to isoquinoline (B145761) derivatives, where fragments identified to bind at different positions on the scaffold are merged into a single, more potent molecule. researchoutreach.org More advanced techniques employ artificial intelligence and reinforcement learning to generate novel, target-specific molecules atom-by-atom from a starting core scaffold, optimizing for properties like binding affinity and synthetic accessibility in real-time. arxiv.org The this compound scaffold represents a viable starting point for such de novo design efforts aimed at creating new chemical entities.

In Silico Prediction of Potential Molecular Targets (Pre-clinical, computational focus)

Information regarding the in silico prediction of potential molecular targets for this compound is not available in the reviewed scientific literature. Computational methods such as molecular docking, pharmacophore modeling, and virtual screening are commonly employed in early-stage drug discovery to identify potential protein targets for novel compounds. These techniques computationally assess the binding affinity and interaction patterns of a small molecule against a vast library of known protein structures.

A typical workflow for such an investigation would involve:

Ligand Preparation: Generation of a 3D conformation of the this compound molecule.

Target Database Selection: Choosing a database of protein structures (e.g., the Protein Data Bank) that includes a wide range of therapeutically relevant targets.

Molecular Docking or Virtual Screening: Computationally "docking" the compound into the binding sites of the selected proteins to predict binding energies and poses.

Hit Identification and Prioritization: Ranking the potential protein targets based on scoring functions that estimate binding affinity.

Pharmacophore Modeling: Identifying the key chemical features of the compound responsible for potential interactions and using this model to search for proteins with complementary features.

Without specific studies on this compound, it is not possible to present a data table of its predicted molecular targets, binding affinities, or other relevant computational metrics. Such an analysis would require dedicated research that has not yet been published.

Application As a Chemical Probe and Tool Compound in Research

Development of Derivatized Probes for Target Identification

There is no available information on the development of derivatized probes from 7-Chloro-2-methyl-1,2-dihydroisoquinolin-3(4H)-one for the purpose of target identification.

Affinity Probes for Proteomics Studies

No published studies were found that describe the design, synthesis, or application of affinity probes derived from this compound for use in proteomics studies.

Utilization in Mechanistic Biology Studies

There is no documented use of this compound in mechanistic biology studies to probe biological functions.

Dissecting Biological Pathways

No research has been published that utilizes this compound as a tool to dissect or elucidate biological pathways.

Understanding Cellular Processes

There is a lack of available data on the application of this compound in research aimed at understanding specific cellular processes.

Contribution to Chemical Genetics and Phenotypic Screening Libraries

A review of publicly accessible databases and literature on chemical genetics and phenotypic screening libraries did not yield any evidence of the inclusion of this compound in such collections. While phenotypic screening of other chloroquinoline derivatives has been reported, these are structurally distinct from the compound .

Future Research Directions and Unexplored Potential

Novel Synthetic Pathways for Structural Diversification

The development of new synthetic methods is crucial for expanding the chemical space around the 7-Chloro-2-methyl-1,2-dihydroisoquinolin-3(4H)-one scaffold. Future research will likely focus on creating a diverse library of analogs to explore structure-activity relationships (SAR).

Key areas for synthetic exploration include:

Modification of the Aromatic Ring : Introducing various substituents (e.g., nitro, amino, hydroxyl, alkyl groups) onto the benzene (B151609) ring could significantly alter the electronic properties and biological activity of the molecule.

Functionalization of the Dihydropyridinone Ring : Exploring reactions at the C1 and C4 positions could yield derivatives with diverse functionalities.

Stereoselective Synthesis : Developing synthetic routes to control the stereochemistry of substituted analogs could be critical for optimizing interactions with specific biological targets.

Modern synthetic strategies such as C-H activation, multicomponent reactions, and flow chemistry could be employed to achieve this diversification efficiently. durham.ac.ukresearchgate.net For instance, palladium-catalyzed C-H/C-N bond activation has proven effective for creating diverse isoquinoline (B145761) derivatives. researchgate.net Similarly, the Castagnoli–Cushman reaction has been used to synthesize a large number of 3,4-dihydroisoquinolin-1(2H)-one derivatives. rsc.org

| Synthetic Strategy | Target Modification | Potential Outcome | Relevant Methodologies |

|---|---|---|---|

| Aromatic Substitution | Substitution at C5, C6, C8 positions | Modulation of electronic properties, solubility, and target binding. | Electrophilic/Nucleophilic Aromatic Substitution, Cross-Coupling Reactions. |

| Heterocyclic Ring Functionalization | Alkylation, acylation, or arylation at N2 or C4. | Introduction of new functional groups for probing target interactions. | Generation of organometallic intermediates, enolate chemistry. durham.ac.uk |

| Bioisosteric Replacement | Replacement of the chlorine atom or carbonyl group. | Improvement of metabolic stability and pharmacokinetic properties. | Gould-Jacobs Cyclization, Pictet-Spengler reaction. researchgate.net |

| Scaffold Hopping | Synthesis of related heterocyclic systems (e.g., quinolinones, isoindolinones). | Discovery of novel scaffolds with improved properties. | Combinatorial chemistry, diversity-oriented synthesis. |

Exploration of Undiscovered Molecular Targets for the Isoquinolinone Scaffold

The isoquinoline scaffold is a versatile pharmacophore known to interact with a wide array of biological targets, including enzymes and receptors. nih.govnih.gov While some isoquinoline derivatives have been investigated for activities like anticancer and anti-inflammatory effects, the specific molecular targets of this compound have not been fully elucidated. researchgate.netresearchgate.net

Future research should involve screening this compound and its derivatives against diverse panels of molecular targets to uncover novel biological activities. This exploration could reveal unexpected therapeutic applications. For example, various isoquinoline alkaloids have demonstrated anticancer, antioxidant, and anti-inflammatory properties. mdpi.com Pyrrolo[2,1-a]isoquinoline scaffolds, which are structurally related, are known to target Topoisomerase I, protein kinases, and mitochondria. nih.gov

| Potential Target Class | Examples | Rationale for Exploration |

|---|---|---|

| Protein Kinases | EGFR, c-Src, CDKs | Many quinoline (B57606) and isoquinoline derivatives are known kinase inhibitors with anticancer potential. mdpi.com |

| G-Protein Coupled Receptors (GPCRs) | Dopamine, Serotonin, Opioid Receptors | The rigid isoquinoline scaffold is suitable for fitting into the binding pockets of many GPCRs. |

| Ion Channels | Voltage-gated sodium, potassium, and calcium channels | Modulation of ion channels is a key mechanism for many drugs acting on the central nervous system. |

| Nuclear Receptors | Estrogen Receptor, Androgen Receptor | The planar structure of the isoquinoline core could allow for intercalation or binding to hormone receptors. |

| Enzymes | Topoisomerases, Histone Deacetylases (HDACs), Proteases | Lamellarins, a class of pyrrolo[2,1-a]isoquinolines, are potent Topoisomerase I inhibitors. nih.gov |

Integration with Artificial Intelligence and Machine Learning for Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. astrazeneca.comnih.gov These computational tools can be powerfully applied to the this compound scaffold.

Future applications of AI/ML in this area include:

Virtual Screening : ML models can screen vast virtual libraries of isoquinolinone derivatives to predict their binding affinity for specific biological targets, prioritizing a smaller number of compounds for synthesis and testing. cas.org

Predictive Modeling (Q SAR/QSPR) : Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate the structural features of isoquinolinone analogs with their biological activity, guiding the design of more potent compounds. nih.gov

De Novo Drug Design : Generative AI models can design entirely new isoquinolinone-based structures with optimized properties, potentially leading to the discovery of novel chemical entities.

Retrosynthesis Prediction : AI tools can propose efficient synthetic routes for novel, complex isoquinolinone analogs, addressing potential synthetic challenges early in the discovery process. biopharmatrend.com

| AI/ML Application | Description | Potential Impact on Isoquinolinone Research |

|---|---|---|

| High-Throughput Virtual Screening | Using algorithms to predict the activity of millions of virtual compounds against a target. | Rapidly identifies promising isoquinolinone derivatives for synthesis, saving time and resources. cas.org |

| Generative Adversarial Networks (GANs) | AI models that can generate new data, in this case, novel molecular structures. | Designs novel isoquinolinone scaffolds with desired pharmacological profiles. |

| Transfer Learning | Applying knowledge gained from one task to a different but related task. astrazeneca.com | Uses data from existing isoquinoline drugs to improve predictive models for new analogs, even with limited data. astrazeneca.com |

| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds. | Allows for early-stage filtering of candidates with poor pharmacokinetic or safety profiles. |

Advanced Computational Modeling for Predictive Research

Beyond the broad applications of AI/ML, specific computational modeling techniques can provide deep insights into the behavior of this compound at an atomic level. These methods are essential for rational drug design and for understanding the fundamental chemical properties of the molecule.

Molecular Docking : This technique predicts the preferred orientation of the isoquinolinone within the binding site of a molecular target. Docking studies can help rationalize observed biological activities and guide the design of analogs with improved binding. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations : MD simulations model the movement of the compound and its target protein over time, providing insights into the stability of the binding complex, the role of solvent, and potential conformational changes upon binding.

Quantum Mechanics (QM) : QM calculations can be used to accurately determine the electronic properties of the molecule, such as charge distribution and reactivity, which are crucial for understanding its interaction with biological targets and its chemical stability.

| Computational Method | Information Provided | Application in Predictive Research |

|---|---|---|

| Molecular Docking | Binding pose, binding energy score, key interactions (e.g., hydrogen bonds). | Prioritizing compounds from virtual screening; generating hypotheses for SAR. mdpi.com |

| Molecular Dynamics (MD) | Conformational flexibility, stability of ligand-protein complex, free energy of binding. | Assessing the stability of docked poses; understanding the dynamic nature of binding. |

| Quantum Mechanics (QM) | Electron density, orbital energies, reaction pathways, spectroscopic properties. | Rationalizing reactivity; parameterizing molecular mechanics force fields for higher accuracy. |

| Free Energy Perturbation (FEP) | Precise calculation of relative binding affinities between similar ligands. | Accurately predicting the potency of new analogs before synthesis. |

Development of Advanced Analytical Techniques for Compound Characterization in Complex Systems

As research into this compound and its analogs progresses towards biological systems, the need for sophisticated analytical techniques becomes paramount. While standard methods like NMR and mass spectrometry are used for initial characterization, more advanced methods are required to study the compound's behavior in complex biological matrices. researchgate.netacs.org

Future research will necessitate the development and application of:

High-Resolution Mass Spectrometry (HRMS) : For the unambiguous identification of the parent compound and its metabolites in biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : To develop highly sensitive and selective quantitative assays for pharmacokinetic and drug metabolism studies.

Capillary Electrophoresis (CE) : For high-efficiency separation of closely related analogs or enantiomers.

Advanced NMR Spectroscopy : Techniques like HSQC, HMBC, and NOESY are crucial for complete structural elucidation of novel derivatives and their metabolites.

| Analytical Technique | Application Area | Specific Information Gained |

|---|---|---|

| LC-MS/MS | Pharmacokinetics (PK) | Quantification of compound concentration in plasma/tissue over time. |

| High-Resolution Mass Spectrometry (HRMS) | Metabolite Identification | Accurate mass measurements to determine the elemental composition of metabolic products. researchgate.net |

| Chiral Chromatography (HPLC/SFC) | Stereoisomer Separation | Separation and quantification of enantiomers or diastereomers. |

| X-ray Crystallography | Structural Elucidation | Determination of the three-dimensional solid-state structure of the compound or its complex with a target protein. researchgate.net |

Contribution to the Understanding of Fundamental Chemical Principles

The study of novel molecules like this compound is not only driven by potential applications but also by the desire to advance the fundamental principles of chemistry. The unique structural and electronic features of this scaffold provide a platform for exploring various chemical concepts.

Research on this compound can contribute to:

Reaction Mechanism Studies : Investigating new synthetic routes can provide deeper insights into reaction mechanisms, such as transition-metal-catalyzed cross-coupling or pericyclic reactions.

Stereoelectronics : Analyzing the conformation and reactivity of the non-planar dihydropyridinone ring can enhance the understanding of how orbital overlap influences chemical properties.

Non-covalent Interactions : Studying the binding of these compounds to biological targets can provide valuable data on the nature and strength of interactions like halogen bonding (involving the chlorine atom), hydrogen bonding, and π-π stacking.

Structure-Property Relationships : Systematically modifying the structure and measuring the resulting changes in physical, chemical, and biological properties helps to build more robust predictive models in chemistry.

The exploration of the isoquinoline scaffold continues to be a rich and rewarding area of chemical research, with each new derivative offering a piece to the larger puzzle of molecular structure and function. nih.gov

Conclusion

Summary of Key Research Findings and Methodological Contributions

Due to the limited number of dedicated research articles, a summary of key research findings is confined to the basic physicochemical properties. The primary methodological contribution from available data is the characterization of the compound by its unique CAS number, molecular formula, and molecular weight, which are essential for its identification in chemical synthesis and procurement.

Significance of 7-Chloro-2-methyl-1,2-dihydroisoquinolin-3(4H)-one in Contemporary Chemical Research

The significance of this specific compound in contemporary chemical research is currently undetermined. While the isoquinoline (B145761) core is a recognized scaffold in medicinal chemistry, the specific contributions and potential applications of the 7-chloro-2-methyl substituted variant are not yet established in the scientific literature.

Outlook on the Compound's Continued Academic Relevance

The future academic relevance of this compound will depend on forthcoming research. Should initial or unpublished studies indicate interesting biological activity or utility as a synthetic building block, it may garner more attention from the scientific community. As it stands, its continued relevance is speculative pending new research findings.

Q & A

Q. What are the common synthetic routes for 7-Chloro-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, and how are intermediates characterized?

- Methodological Answer : A typical synthesis involves reacting substituted isoquinoline precursors with acyl chlorides under reflux conditions. For example, intermediates like 2-acetyl-1,2-dihydroisoquinolin-3(4H)-one can be synthesized by reacting 3-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl derivatives with acyl chlorides (e.g., acetyl or benzoyl chloride) in the presence of 4-dimethylaminopyridine (DMAP) and anhydrous potassium carbonate in dioxane. Purification is achieved via silica gel chromatography . Characterization :

- Melting Points : Used to verify purity (e.g., compound 1b: 148–150°C).

- 1H NMR : Confirms substituent positions (e.g., methyl groups at δ 2.35 ppm).

- Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 218 for 1b) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound and its derivatives?

- Methodological Answer :

- 1H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm, methyl groups at δ 2.1–2.6 ppm).

- 13C NMR : Confirms carbonyl (δ 170–200 ppm) and aromatic carbons.

- IR Spectroscopy : Detects carbonyl stretching (1650–1750 cm⁻¹).

- High-Resolution MS (HRMS) : Provides exact mass for empirical formula validation .

Q. What factors influence the selection of reaction conditions for synthesizing this compound?

- Methodological Answer :

- Solvent Choice : Polar aprotic solvents (e.g., dioxane) enhance nucleophilicity.

- Catalysts : DMAP accelerates acylation reactions.

- Temperature : Reflux (80–100°C) ensures sufficient activation energy.

- Purification : Chromatography resolves structurally similar byproducts .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for higher yields?

- Methodological Answer : A 2³ factorial design evaluates three variables (e.g., temperature, catalyst concentration, reaction time) across eight experiments. For example:

Q. What computational methods predict reaction pathways for novel derivatives?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) models transition states (e.g., for acylation steps).

- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics.

- AI-Driven Tools : Platforms like COMSOL Multiphysics integrate experimental data to refine predictions (e.g., activation energy barriers) .

Q. How should researchers address discrepancies in bioactivity data across studies?

- Methodological Answer :

- Statistical Validation : Use ANOVA to assess variability in enzyme inhibition assays.

- Cross-Platform Assays : Compare results from fluorometric and colorimetric acetylcholinesterase (AChE) assays.

- Control Standardization : Normalize data against reference inhibitors (e.g., donepezil) .

Q. What methodologies are used to study enzyme inhibition mechanisms involving this compound?

- Methodological Answer :

- Kinetic Assays : Measure IC₅₀ values via Ellman’s method (e.g., AChE inhibition at 0.1–100 μM concentrations).

- Docking Simulations : AutoDock Vina predicts binding poses in enzyme active sites.

- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., chloro vs. methoxy groups) with inhibitory potency .

Q. How can experimental and computational data be integrated for mechanistic insights?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.